

Foliglurax and its Mechanism of Action in Parkinson's Disease: A Technical Whitepaper

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Compound of Interest

Compound Name: Foliglurax

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Executive Summary

Foliglurax (PXT002331) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) that was investigated as a potential non-dopaminergic therapy for Parkinson's disease (PD). The rationale for its development was based on the hypothesis that modulating the overactive glutamatergic neurotransmission in the basal ganglia of individuals with PD could alleviate motor symptoms and levodopa-induced dyskinesia (LID). Preclinical studies in rodent and primate models of PD showed promising results, suggesting both symptomatic relief and potential neuroprotective effects. However, a Phase II clinical trial (NCT02619221) in patients with moderate to severe PD did not meet its primary and secondary endpoints, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the mechanism of action of **Foliglurax**, summarizing the key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.

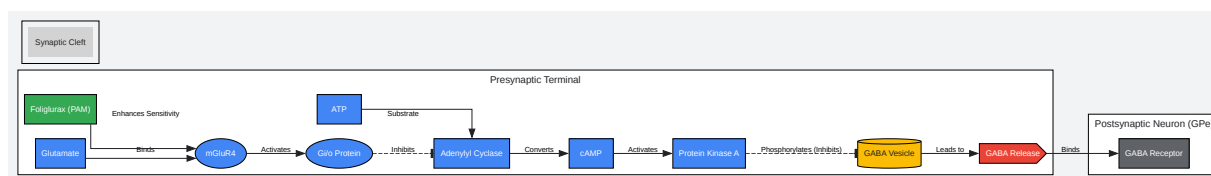
The Role of mGluR4 in the Basal Ganglia Circuitry

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra pars compacta leads to a cascade of neurochemical imbalances within the basal ganglia, a group of subcortical nuclei critical for motor control. A key consequence of this dopamine depletion is the hyperactivity of the subthalamic nucleus (STN) and the internal globus pallidus (GPi), resulting in excessive inhibition of the thalamus and subsequent motor deficits.

The corticostriatal pathway, which uses the excitatory neurotransmitter glutamate, becomes overactive in PD, contributing to this pathological cascade. Metabotropic glutamate receptor 4 (mGluR4), a G_i/o -coupled receptor, is strategically located on presynaptic terminals of the striatopallidal pathway. Its activation leads to a decrease in the release of GABA, an inhibitory neurotransmitter. This reduction in GABAergic transmission is hypothesized to disinhibit the external globus pallidus (GPe), which in turn increases its inhibitory input to the STN, thereby normalizing the hyperactivity of the indirect pathway.

Signaling Pathway of mGluR4 Activation

Foliglurax, as a positive allosteric modulator, does not directly activate mGluR4 but enhances its sensitivity to the endogenous ligand, glutamate. This potentiation of mGluR4 signaling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased protein kinase A (PKA) activity and ultimately modulates downstream effectors to reduce neurotransmitter release.



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Caption: mGluR4 signaling cascade modulated by **Foliglurax**.

Preclinical Evidence for Foliglurax in Parkinson's Disease Models

The therapeutic potential of **Foliglurax** was assessed in various preclinical models of Parkinson's disease, primarily in rodents and non-human primates treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons.

Neuroprotection in MPTP-Lesioned Mice

A key study investigated the neuroprotective effects of **Foliglurax** in a mouse model of early Parkinson's disease.

- Animal Model: Male C57BL/6 mice were used.
- Treatment Groups:
 - Vehicle (Control)
 - MPTP only
 - **Foliglurax** (1, 3, or 10 mg/kg, oral administration) + MPTP
- Procedure: Mice were treated daily with **Foliglurax** or vehicle for 10 days. On day 5, a single injection of MPTP (20 mg/kg, intraperitoneal) was administered. The animals were euthanized on day 11.
- Outcome Measures:
 - Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured by high-performance liquid chromatography (HPLC).
 - Dopamine transporter (DAT) binding in the striatum and substantia nigra was quantified by autoradiography.
 - Markers of astrogliosis (GFAP) and microglial activation (Iba1) in the striatum were assessed by immunohistochemistry.

| Parameter | Vehicle | MPTP | MPTP + Foliglurax (1 mg/kg) | MPTP + Foliglurax (3 mg/kg) | MPTP + Foliglurax (10 mg/kg) |
|---|---------|-------|-----------------------------------|-----------------------------------|------------------------------------|
| Striatal Dopamine (% of Control) | 100% | ~40% | ~50% | ~80% | ~55% |
| Striatal DAT Binding (% of Control) | 100% | ~50% | ~60% | ~90% | ~65% |
| Striatal GFAP Levels (% of Control) | 100% | ~180% | ~160% | ~110%* | ~150% |

*p < 0.05 compared to MPTP group

These results indicate that **Foliglurax** at a dose of 3 mg/kg provided significant neuroprotection against MPTP-induced dopaminergic neurodegeneration and reduced neuroinflammation.

Symptomatic Efficacy in MPTP-Treated Primates

Studies in MPTP-treated macaques, a gold-standard model for preclinical PD research, demonstrated the potential of **Foliglurax** to alleviate motor symptoms and levodopa-induced dyskinesia.

- Animal Model: Cynomolgus monkeys (*Macaca fascicularis*) were rendered parkinsonian by systemic administration of MPTP.
- Treatment: **Foliglurax** was administered orally, both as a monotherapy and as an adjunct to a sub-optimal dose of levodopa.
- Outcome Measures:
 - Parkinsonian disability was assessed using a standardized primate rating scale, evaluating symptoms such as bradykinesia, tremor, posture, and mobility.

- Levodopa-induced dyskinesia was rated using a dyskinesia scale.

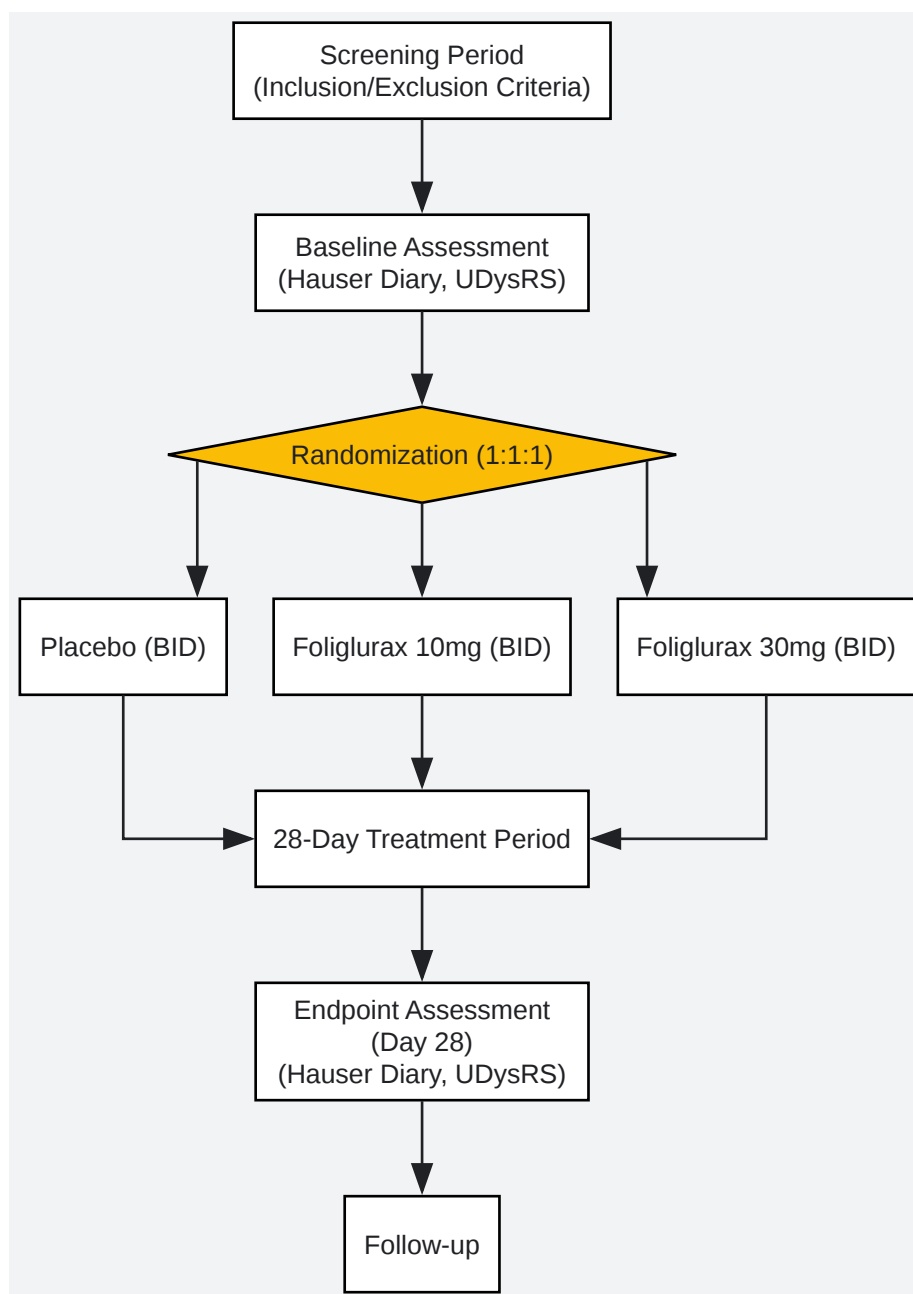
In a study by Charvin et al. (2018), **Foliglurax** as an adjunct to levodopa induced a robust and dose-dependent reversal of parkinsonian motor symptoms in MPTP-treated macaques. Furthermore, **Foliglurax** strongly decreased the severity of levodopa-induced dyskinesia. These findings provided a strong rationale for advancing **Foliglurax** into clinical trials.

Phase II Clinical Trial of Foliglurax (NCT02619221)

A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the efficacy and safety of **Foliglurax** as an adjunct to levodopa in patients with Parkinson's disease experiencing motor fluctuations.

Study Design and Methodology

- Patient Population: 157 patients with idiopathic Parkinson's disease, experiencing at least 2.5 hours of "OFF" time per day and troublesome dyskinesia.
- Treatment Arms:
 - Placebo (twice daily)
 - **Foliglurax** 10 mg (twice daily)
 - **Foliglurax** 30 mg (twice daily)
- Duration: 28 days of treatment.
- Primary Endpoint: Change from baseline in daily awake "OFF" time, as assessed by patient-completed Hauser diaries.
- Secondary Endpoints: Change from baseline in "ON" time without troublesome dyskinesia (as recorded in Hauser diaries) and change in the Unified Dyskinesia Rating Scale (UDysRS) total score.



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Caption: Workflow of the Phase II clinical trial of **Foliglurax**.

Clinical Trial Results

The Phase II study did not meet its primary or key secondary endpoints.

| Treatment Group | Mean Change from Baseline (hours) |
|------------------|-----------------------------------|
| Placebo | -1.9 |
| Foliglurax 10 mg | -2.2 |
| Foliglurax 30 mg | -2.4 |

While there was a numerical trend towards a greater reduction in "OFF" time with **Foliglurax**, the differences compared to placebo were not statistically significant. Similarly, no significant improvements were observed in "ON" time without troublesome dyskinesia or in the UDysRS scores. **Foliglurax** was generally well-tolerated.

Conclusion and Future Directions

Foliglurax represented a rational, mechanism-based approach to treating Parkinson's disease by targeting the glutamatergic system. Preclinical studies in both rodent and primate models of PD provided a strong foundation for its clinical development, demonstrating both symptomatic efficacy and potential neuroprotective effects. However, the failure of the Phase II clinical trial to demonstrate a statistically significant benefit in patients with moderate to severe Parkinson's disease highlights the challenges of translating preclinical findings to the clinical setting.

Several factors could have contributed to the lack of efficacy in the clinical trial, including the choice of patient population, the dose levels tested, the duration of treatment, and the inherent complexities of the disease. Despite the discontinuation of **Foliglurax**'s development, the exploration of non-dopaminergic targets, including other modulators of the glutamatergic system, remains a promising avenue for future therapeutic strategies in Parkinson's disease. Further research is warranted to better understand the role of mGluR4 and other glutamate receptors in the pathophysiology of PD and to identify patient subpopulations that may be more likely to respond to this therapeutic approach.

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